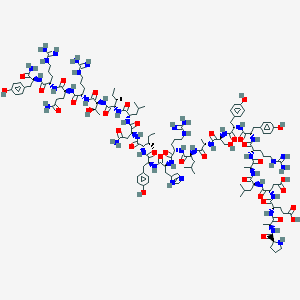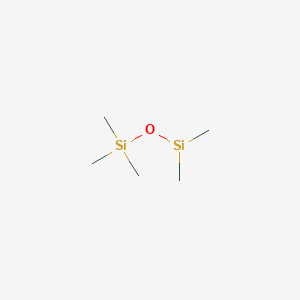
Methiocarb sulfoxide
Vue d'ensemble
Description
Methiocarb sulfoxide, a derivative of methiocarb, is a compound of interest due to its potential applications and effects in various fields. While direct studies on Methiocarb sulfoxide specifically are scarce, insights can be drawn from related research on sulfur-containing compounds and their biological significance, such as methionine and its derivatives.
Synthesis Analysis
The synthesis of sulfur-containing compounds like Methiocarb sulfoxide can be complex, involving multiple steps to introduce the sulfoxide functional group into the molecule. Techniques often involve oxidation reactions that convert sulfides to sulfoxides, utilizing reagents like hypervalent iodine compounds, oxaziridinium derivatives, or organic hydroperoxides for selective oxidation (Stingl & Tsogoeva, 2010).
Applications De Recherche Scientifique
Specific Scientific Field
Agriculture, specifically in pest control for crops .
Summary of the Application
Methiocarb sulfoxide is a metabolite of methiocarb, a carbamate insecticide . It’s used in seed coating practices for pest control in crops, particularly corn .
Methods of Application or Experimental Procedures
An analytical protocol based on QuEChERS extraction/purification procedure and analysis by liquid chromatography-mass spectrometry has been optimized for the identification and the quantification of methiocarb, thiamethoxam, thiacloprid, and their metabolites in guttation drops, the xylem fluid excreted at leaf margins, and in leaves of corn plants grown from coated seeds .
Results or Outcomes
Although methiocarb is a non-systemic pesticide, high concentrations of its metabolites, including methiocarb sulfoxide, were found in both guttations and leaves . The methiocarb main metabolite, methiocarb sulfoxide, was found at a mean concentration of 0.61 ± 1.12 µg mL−1 in guttation drops and 4.4 ± 2.1 µg g−1 in leaves .
Application in Honey Production
Specific Scientific Field
Summary of the Application
Methiocarb sulfoxide is a metabolite of methiocarb present in honey .
Results or Outcomes
Application in Rice Cultivation
Specific Scientific Field
Agriculture, specifically in rice cultivation .
Summary of the Application
Methiocarb sulfoxide is used as a carbamate insecticide to control rice insects .
Results or Outcomes
Application in Risk Assessment for Non-Target Small Mammals
Specific Scientific Field
Summary of the Application
Methiocarb sulfoxide, known to be more toxic than the parent compound for mice, is considered in risk assessment against non-target small mammals .
Results or Outcomes
Application in Soil Treatment
Specific Scientific Field
Agriculture, specifically in soil treatment .
Summary of the Application
Methiocarb sulfoxide is a metabolite of methiocarb, which is used in soil treatment. It is likely that the oxidation of methiocarb to methiocarb sulfoxide takes place in soil before uptake by the roots .
Results or Outcomes
Application in Bird Repellent
Specific Scientific Field
Summary of the Application
Methiocarb sulfoxide, as a metabolite of methiocarb, is used as a bird repellent .
Safety And Hazards
Orientations Futures
Due to its toxicity, methiocarb approval as a plant protection product has been withdrawn by the EU effective 2020 . The methiocarb main metabolite, methiocarb sulfoxide, was found at a mean concentration of 0.61±1.12 µg mL −1 in guttation drops and 4.4±2.1 µg g −1 in leaves . This result raises safety concerns given that methiocarb sulfoxide is more toxic than the parent compound for some non-target species .
Propriétés
IUPAC Name |
(3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-7-5-9(15-11(13)12-3)6-8(2)10(7)16(4)14/h5-6H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCMBMZOZQAWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)C)C)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042139 | |
| Record name | Methiocarb sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methiocarb sulfoxide | |
CAS RN |
2635-10-1 | |
| Record name | Methiocarb sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2635-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methiocarb sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methiocarb sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIOCARB SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9303L7A4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)

![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)
![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)